molecular formula C20H24N2O2S B5433053 N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide

N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide

货号 B5433053
分子量: 356.5 g/mol
InChI 键: CJRQNMKEYCPLRD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide, also known as ABA, is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, such as pain, inflammation, and mood. The inhibition of FAAH by ABA leads to an increase in endocannabinoid levels, which can result in various biochemical and physiological effects.

作用机制

The mechanism of action of N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide involves the inhibition of FAAH, which is responsible for the degradation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). The inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate the cannabinoid receptors CB1 and CB2. The activation of these receptors can modulate various physiological processes, such as pain, inflammation, and mood. This compound has also been shown to have an allosteric effect on the cannabinoid receptor CB1, which can enhance its activation by endocannabinoids.
Biochemical and Physiological Effects:
The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can result in various biochemical and physiological effects. This compound has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various animal models. This compound has also been investigated for its potential in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. This compound has been shown to have a synergistic effect with other drugs, such as opioids, which can enhance their analgesic effects.

实验室实验的优点和局限性

N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a suitable compound for studying the endocannabinoid system. This compound has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. This compound can also interact with other enzymes and receptors, which can complicate its effects on the endocannabinoid system.

未来方向

There are several future directions for the study of N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide. One direction is to investigate its potential in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Another direction is to study its synergistic effects with other drugs, such as opioids, and its potential in reducing opioid dependence. The development of new analogs of this compound with improved pharmacokinetic properties and selectivity for FAAH is also an area of interest. The study of this compound can provide valuable insights into the endocannabinoid system and its potential therapeutic applications.
In conclusion, this compound, or this compound, is a potent inhibitor of the enzyme FAAH, which plays a crucial role in the endocannabinoid system. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can result in various biochemical and physiological effects. This compound has been extensively studied for its potential therapeutic applications, such as analgesia, anti-inflammation, anxiolysis, and antidepressant effects. This compound has several advantages for lab experiments, such as its potency and selectivity for FAAH, but also has some limitations, such as its relatively new status and potential interactions with other enzymes and receptors. The study of this compound can provide valuable insights into the endocannabinoid system and its potential therapeutic applications.

合成方法

The synthesis of N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide involves the reaction between 2-(1,3-benzoxazol-2-ylthio)acetic acid and 1-adamantylmethylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white crystalline solid with a purity of over 98%. The synthesis method has been optimized to achieve high yields and purity, making this compound a suitable compound for scientific research.

科学研究应用

N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various animal models. This compound has also been investigated for its potential in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can modulate various physiological processes. This compound has also been shown to have a synergistic effect with other drugs, such as opioids, which can enhance their analgesic effects.

属性

IUPAC Name

N-(1-adamantylmethyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c23-18(11-25-19-22-16-3-1-2-4-17(16)24-19)21-12-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15H,5-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRQNMKEYCPLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。